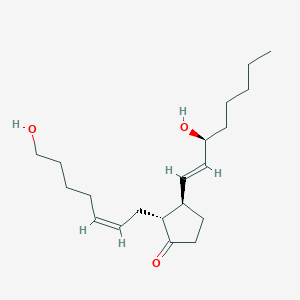
11-Deoxyprostaglandin E2-1-alcohol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11-Deoxyprostaglandin E2-1-alcohol, also known as this compound, is a useful research compound. Its molecular formula is C20H34O3 and its molecular weight is 322.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Biological Factors - Inflammation Mediators - Autacoids - Eicosanoids - Prostaglandins - Prostaglandins E - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
11-Deoxy PGE2-1-alcohol has the molecular formula C20H34O3 and a molecular weight of 322.5 g/mol. It is classified under prostaglandins, which are lipid compounds involved in various biological functions including inflammation, vasodilation, and modulation of immune responses. Its structural modifications allow it to interact with specific receptors, influencing physiological responses.
Cardiovascular Effects
Research indicates that 11-deoxy PGE2-1-alcohol exhibits vasodilatory effects through its interaction with prostanoid receptors, particularly EP4 receptors. Studies have shown that this compound can induce relaxation of precontracted human middle cerebral arteries, suggesting a potential role in managing conditions related to vascular health such as hypertension and migraine .
Inflammatory Responses
Prostaglandins are key mediators in inflammatory processes. 11-deoxy PGE2-1-alcohol has been studied for its anti-inflammatory properties. It may modulate immune responses by influencing cytokine production and leukocyte activity, making it a candidate for therapeutic strategies against inflammatory diseases .
Migraine Treatment
Elevated levels of prostaglandin E2 (PGE2), including its analogs like 11-deoxy PGE2-1-alcohol, have been linked to migraine pathophysiology. The vasodilatory effects of this compound suggest that it could be utilized in developing treatments aimed at alleviating migraine symptoms by targeting specific receptor pathways involved in headache mechanisms .
Hepatic Disorders
Studies have indicated that PGE2 plays a significant role in alcohol-induced hepatic steatosis by stimulating lipid accumulation in liver cells via EP4 receptor activation. This suggests that 11-deoxy PGE2-1-alcohol could be explored for its potential protective effects against liver damage associated with alcohol consumption and metabolic disorders .
Case Studies and Research Findings
Eigenschaften
CAS-Nummer |
138898-70-1 |
|---|---|
Molekularformel |
C20H34O3 |
Molekulargewicht |
322.5 g/mol |
IUPAC-Name |
(2R,3R)-2-[(Z)-7-hydroxyhept-2-enyl]-3-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentan-1-one |
InChI |
InChI=1S/C20H34O3/c1-2-3-7-10-18(22)14-12-17-13-15-20(23)19(17)11-8-5-4-6-9-16-21/h5,8,12,14,17-19,21-22H,2-4,6-7,9-11,13,15-16H2,1H3/b8-5-,14-12+/t17-,18-,19+/m0/s1 |
InChI-Schlüssel |
SEMCUKYPAAMRLU-MADZDOCKSA-N |
SMILES |
CCCCCC(C=CC1CCC(=O)C1CC=CCCCCO)O |
Isomerische SMILES |
CCCCC[C@@H](/C=C/[C@H]1CCC(=O)[C@@H]1C/C=C\CCCCO)O |
Kanonische SMILES |
CCCCCC(C=CC1CCC(=O)C1CC=CCCCCO)O |
Synonyme |
11-deoxy-PGE2-1-ol 11-deoxyprostaglandin E2-1-alcohol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















